4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
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Properties
IUPAC Name |
4,7,7-trimethyl-N-(3-morpholin-4-ylpropyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-16(2)17(3)5-6-18(16,13-14(17)21)15(22)19-7-4-8-20-9-11-23-12-10-20/h4-13H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBVAYYARAAZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NCCCN3CCOCC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,7,7-Trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework with a morpholine moiety, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 251.38 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, particularly those involved in neurotransmission and cellular signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, indicating potential use in treating inflammatory diseases.
- Neuroprotective Properties : The morpholine component may contribute to neuroprotective effects, making it a candidate for neurodegenerative disease research.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
| Concentration (µg/mL) | S. aureus Growth Inhibition (%) | E. coli Growth Inhibition (%) |
|---|---|---|
| 10 | 20 | 15 |
| 50 | 60 | 55 |
| 100 | 85 | 80 |
Study 2: Anti-inflammatory Activity
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to the control group.
| Treatment Group | Paw Edema (mm) | Percentage Reduction (%) |
|---|---|---|
| Control | 10 | - |
| Low Dose (5 mg/kg) | 7 | 30 |
| High Dose (20 mg/kg) | 4 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
